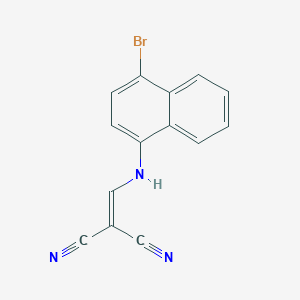

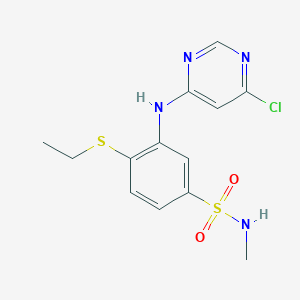

![molecular formula C14H10FN3O B2553613 2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile CAS No. 1428122-89-7](/img/structure/B2553613.png)

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their anticonvulsant, antimicrobial, and various other pharmacological properties .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the condensation of different starting materials such as amino thiophenes, amidines, and aldehydes. For instance, 2,4-Diamino-thieno[2,3-d]pyrimidines can be synthesized through the condensation of 2-aminothiophene-3-carbonitrile with guanidine or by sequential addition of CS2 and NH3 . Similarly, novel Schiff bases can be synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique followed by treatment with pyrazole-4-carboxaldehyde derivatives . These methods highlight the versatility of pyrimidine synthesis, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile was determined from single-crystal X-ray diffraction data, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes can lead to the formation of substituted dithieno[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones or dithieno[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-ones . These reactions are indicative of the reactivity of the pyrimidine ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluoro, methoxy, and carbonitrile groups can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity, basicity, and reactivity .

Scientific Research Applications

Corrosion Inhibition

A study by Khaled et al. (2011) investigated a pyrimidine derivative's effectiveness in inhibiting copper corrosion in saline solutions. The research employed various electrochemical techniques and computer simulations to analyze the performance of this compound, demonstrating its potential in corrosion protection applications (Khaled et al., 2011).

Crystal Structure and Biological Activities

Research by Mo et al. (2007) explored the crystal structure of a related pyrimidine derivative, providing insights into its potential biological activities. The study, which utilized single-crystal X-ray diffraction, contributes to understanding the compound's chemical properties and potential applications in various scientific fields (Mo et al., 2007).

Anticancer Properties

Tiwari et al. (2016) conducted a study focusing on the synthesis of pyrimidine derivatives and evaluating their in-vitro anticancer activities. This research highlights the therapeutic potential of such compounds, including their interaction with cancer cell lines and their drug-like properties (Tiwari et al., 2016).

Antiviral and Antimicrobial Activity

A study by Mahmoud et al. (2011) explored the antiviral activity of pyrimidine derivatives against the avian influenza virus, although the results indicated no significant antiviral activity. This research contributes to the broader understanding of the potential and limitations of pyrimidine compounds in antiviral applications (Mahmoud et al., 2011).

Fluorescent pH Sensing

Yang et al. (2013) developed a heteroatom-containing organic fluorophore demonstrating the phenomenon of aggregation-induced emission (AIE). This study showcases the application of pyrimidine derivatives in developing fluorescent pH sensors, which can be used in various scientific and industrial contexts (Yang et al., 2013).

properties

IUPAC Name |

2-[2-(4-fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c1-19-13-8-10(2-4-12(13)15)3-5-14-17-7-6-11(9-16)18-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCOBMMVVCHETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=NC=CC(=N2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

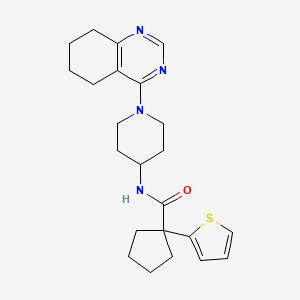

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

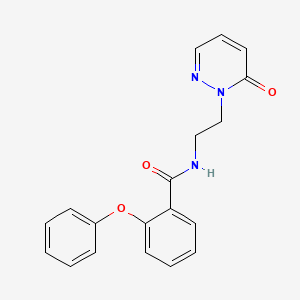

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

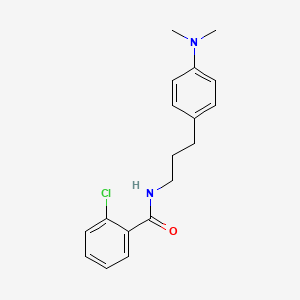

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)